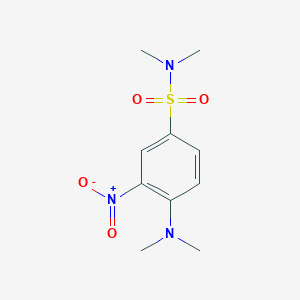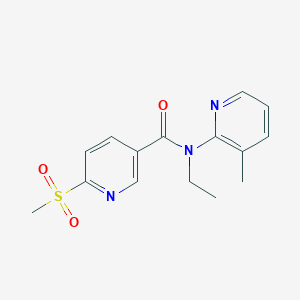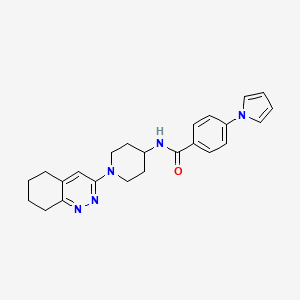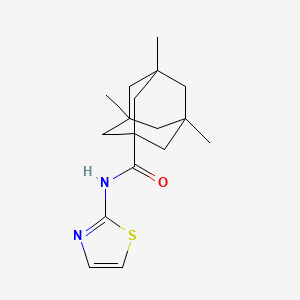![molecular formula C30H27ClN4O3S B3019529 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 309732-32-9](/img/structure/B3019529.png)
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide insights into its chemical properties and potential uses .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .科学的研究の応用
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are a class of nitrogen-containing heterocycles that have found extensive use in pharmaceutical applications. They have been used as a scaffold in the design of various drugs due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-dihydropyridines through multi-component reactions emphasize the efficiency and environmental friendliness of these processes. The Hantzsch condensation reaction is a notable method for synthesizing 1,4-DHPs, highlighting the compound's utility in creating bioactive molecules by exploring different active methylene groups for further biological activity studies (Sohal, 2021).
Impact on the Aquatic Environment
The environmental implications of organic compounds with chlorophenol structures, related to the broad family of compounds including 1,4-dihydropyridines, have been assessed. Chlorophenols, for instance, show moderate toxic effects to both mammalian and aquatic life, though their persistence in the environment can vary significantly based on the presence of adapted microflora capable of biodegradation. Such compounds exhibit low bioaccumulation potential but can have a significant organoleptic impact on the aquatic ecosystem (Krijgsheld & Gen, 1986).
Contribution to Food Toxicants
The formation and fate of food toxicants like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which shares structural similarities with the specified compound, have been studied in relation to lipid oxidation and the Maillard reaction. These studies underline the complex interplay between different food components in generating and mitigating toxicants during food processing and storage. PhIP's formation involves reactions between amino acids and creatinine, influenced by both carbohydrates and lipids, highlighting the multifaceted nature of chemical reactions in food science that could also pertain to compounds with similar structures (Zamora & Hidalgo, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O3S/c1-18-10-4-7-13-23(18)34-26(36)17-39-30-21(16-32)28(20-11-5-6-12-22(20)31)27(19(2)33-30)29(37)35-24-14-8-9-15-25(24)38-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQADTUABUDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)




![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)
![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

